![molecular formula C15H10N2O3S B2679957 (E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one CAS No. 304863-56-7](/img/structure/B2679957.png)
(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one
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Description
(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one, also known as BTD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Synthesis
The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, which share structural similarities with the compound of interest, has been explored in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds find importance in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and functional properties (Mohareb et al., 2004).
Catalytic Activities
A study detailed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, structurally related to the compound , in zeolite Y, showcasing its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst demonstrated high catalytic activity, improved stability, and operational flexibility, making it superior to its homogeneous counterpart (Ghorbanloo & Maleki Alamooti, 2017).
Anticancer Potential
Functionalized sulfur-containing heterocyclic analogs, including hydroxyl-containing benzo[b]thiophene derivatives, have shown selective antiproliferative activity against laryngeal cancer cells. The presence of a hydroxyl group was crucial for their anticancer activity, which was accompanied by an increase in antioxidant enzyme activity and induction of apoptosis in cancer cells (Haridevamuthu et al., 2023).
Antimicrobial Applications
Novel Schiff base benzamides derived from thienylidene azlactones, including structures related to the discussed compound, have been synthesized and shown potential antimicrobial activities. Some derivatives exhibited potent activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Karanth et al., 2018).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yldiazenyl)-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-10-3-1-2-4-13(10)21-15(14)17-16-9-5-6-11-12(7-9)20-8-19-11/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLWVKFMLQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(C4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one |
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